ST-836

Description

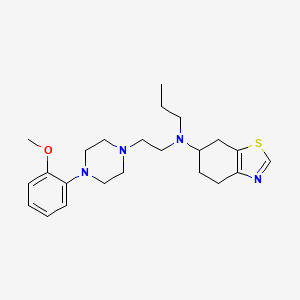

Structure

3D Structure

Properties

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N4OS/c1-3-10-26(19-8-9-20-23(17-19)29-18-24-20)14-11-25-12-15-27(16-13-25)21-6-4-5-7-22(21)28-2/h4-7,18-19H,3,8-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWFSOOHVWOZQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCN1CCN(CC1)C2=CC=CC=C2OC)C3CCC4=C(C3)SC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654855 | |

| Record name | N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1148156-63-1 | |

| Record name | N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

FT836 for Solid Tumor Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FT836 is a novel, third-generation, off-the-shelf chimeric antigen receptor (CAR) T-cell therapy derived from induced pluripotent stem cells (iPSCs) currently under investigation for the treatment of advanced solid tumors.[1] Developed by Fate Therapeutics, FT836 is engineered to overcome several key challenges that have limited the efficacy of cell-based immunotherapies in the solid tumor setting. This guide provides a comprehensive technical overview of FT836, including its mechanism of action, preclinical data, and representative experimental protocols to support further research and development in this area.

Core Technology: Targeting the MICA/B Stress Ligands

FT836 targets the MHC class I-related chains A and B (MICA/B), stress-induced ligands that are upregulated on a wide variety of solid tumors and have limited expression on healthy tissues.[2] A common mechanism of tumor immune evasion is the proteolytic shedding of MICA/B from the cancer cell surface, which not only reduces the target for immune cells but the soluble MICA/B can also impair the function of natural killer (NK) cells and T cells.

FT836 is designed with a novel CAR that specifically targets the α3 domain of MICA/B. This unique targeting strategy is intended to prevent the shedding of MICA/B, thereby stabilizing its expression on the tumor cell surface and creating a more durable target for the CAR T-cells.

FT836 Engineering and the "Sword & Shield" Technology

To enhance its persistence and efficacy, FT836 is extensively engineered with several innovative features, including the proprietary "Sword & Shield" technology.[2] This multi-faceted approach is designed to allow FT836 to thrive in the hostile tumor microenvironment and to persist without the need for lymphodepleting chemotherapy.

Key Engineered Components of FT836:

-

α3-MICA/B CAR: A novel chimeric antigen receptor that targets the membrane-proximal α3 domain of MICA and MICB to prevent their shedding and enhance tumor recognition.

-

Allo-defense Receptor (ADR): A 4-1BB-based CAR that enables FT836 to recognize and eliminate alloreactive host immune cells, a key component of the "Sword" in the "Sword & Shield" technology.

-

CD58 Knockout: Deletion of the CD58 gene in FT836 reduces its recognition and targeting by the host immune system, acting as the "Shield".

-

TGFβ Signal Redirection Receptor: Converts the immunosuppressive cytokine TGFβ, often abundant in the tumor microenvironment, into a T-cell activating signal.

-

High-Affinity, Non-Cleavable CD16a (hnCD16): Allows for antibody-dependent cellular cytotoxicity (ADCC) in combination with monoclonal antibodies, enabling the targeting of additional tumor antigens.

-

CXCR2 Receptor: Enhances trafficking of the CAR T-cells to the tumor site.

-

CD38 and TCRα Knockout: Reduces fratricide and prevents graft-versus-host disease, respectively.

Preclinical Data Summary

Preclinical data presented at the 2024 Society for Immunotherapy of Cancer (SITC) annual meeting demonstrated that FT836 has potent and durable anti-tumor activity in vivo across a broad range of solid tumor models.[3] Furthermore, in vitro studies have shown that treatment of tumor cells with chemotherapy or radiation can increase MICA/B expression, leading to enhanced cytolytic activity of FT836.[3] The "Sword & Shield" technology has been shown in preclinical models to promote the functional persistence of FT836 even in the presence of alloreactive T cells, supporting its potential for use without conditioning chemotherapy.[2]

Quantitative Data

Disclaimer: Specific quantitative preclinical data for FT836 has not been made publicly available by Fate Therapeutics. The following tables are provided as templates for researchers and include representative data from published studies on similar CAR T-cell therapies targeting solid tumors to illustrate the types of endpoints and expected outcomes.

Table 1: In Vitro Cytotoxicity of FT836 Against MICA/B-Expressing Tumor Cells

| Target Cell Line | Tumor Type | Effector:Target Ratio | % Specific Lysis (Mean ± SD) |

| A549 | Lung Carcinoma | 1:1 | Data not available |

| 5:1 | Data not available | ||

| 10:1 | Data not available | ||

| PANC-1 | Pancreatic Carcinoma | 1:1 | Data not available |

| 5:1 | Data not available | ||

| 10:1 | Data not available | ||

| SK-OV-3 | Ovarian Cancer | 1:1 | Data not available |

| 5:1 | Data not available | ||

| 10:1 | Data not available |

Table 2: In Vivo Efficacy of FT836 in Solid Tumor Xenograft Models

| Tumor Model | Treatment Group | Dose | Tumor Growth Inhibition (%) | Survival Benefit (days) |

| A549 Lung Cancer | Vehicle Control | - | 0 | - |

| FT836 | Dose 1 | Data not available | Data not available | |

| FT836 | Dose 2 | Data not available | Data not available | |

| PANC-1 Pancreatic Cancer | Vehicle Control | - | 0 | - |

| FT836 | Dose 1 | Data not available | Data not available | |

| FT836 | Dose 2 | Data not available | Data not available |

Table 3: Cytokine Release Profile of FT836 Upon Co-culture with Tumor Cells

| Cytokine | FT836 Alone (pg/mL) | FT836 + A549 Cells (pg/mL) | FT836 + PANC-1 Cells (pg/mL) |

| IFN-γ | <10 | Data not available | Data not available |

| TNF-α | <5 | Data not available | Data not available |

| IL-2 | <5 | Data not available | Data not available |

| IL-6 | <10 | Data not available | Data not available |

| IL-10 | <5 | Data not available | Data not available |

Experimental Protocols

The following are representative protocols for key experiments used to characterize CAR T-cell therapies like FT836.

In Vitro Cytotoxicity Assay (Real-Time Cell Analysis)

-

Cell Culture: Culture MICA/B-positive target tumor cell lines (e.g., A549, PANC-1) and a MICA/B-negative control cell line to 80-90% confluency.

-

Plate Seeding: Seed 1 x 104 target cells per well in a 96-well electronic microplate (E-plate) and monitor cell adherence and proliferation using a real-time cell analyzer (RTCA).

-

Effector Cell Preparation: Thaw and culture FT836 CAR T-cells and control T-cells (untransduced or mock-transduced).

-

Co-culture: Once target cells reach the log growth phase, add effector cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

-

Data Acquisition: Monitor the impedance-based cell index signal continuously for 72-96 hours. The cell index reflects the number of adherent target cells.

-

Data Analysis: Normalize the cell index values at the time of effector cell addition. Calculate the percentage of specific lysis based on the reduction in the cell index in the presence of effector cells compared to target cells alone.

In Vivo Xenograft Tumor Model

-

Animal Model: Use immunodeficient mice (e.g., NSG mice).

-

Tumor Implantation: Subcutaneously implant 1-5 x 106 MICA/B-positive tumor cells (e.g., A549) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days.

-

Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., vehicle control, FT836 low dose, FT836 high dose). Administer FT836 intravenously.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.

-

Immunohistochemistry: At the end of the study, tumors can be harvested for immunohistochemical analysis to assess T-cell infiltration and marker expression.

Cytokine Release Assay (Multiplex Bead Array)

-

Co-culture Setup: Co-culture 1 x 105 FT836 cells with 1 x 105 target tumor cells in a 96-well plate for 24-48 hours. Include wells with FT836 cells alone and target cells alone as controls.

-

Supernatant Collection: After the incubation period, centrifuge the plates and collect the supernatants.

-

Multiplex Bead Assay: Use a commercially available multiplex bead-based immunoassay kit (e.g., Luminex) to quantify the concentration of multiple cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-10) in the supernatants according to the manufacturer's instructions.

-

Data Acquisition: Acquire the samples on a compatible flow cytometer.

-

Data Analysis: Use the analysis software to calculate the concentration of each cytokine based on the standard curve.

Visualizations

Caption: FT836 signaling upon MICA/B engagement.

Caption: "Sword & Shield" mechanism of FT836.

Caption: Representative experimental workflow for FT836 evaluation.

Clinical Development

FT836 is currently being evaluated in a Phase 1, open-label, multi-center clinical trial for the treatment of advanced solid tumors (NCT07216105). The study is designed to assess the safety, tolerability, and preliminary anti-tumor activity of FT836 as a monotherapy and in combination with other anti-cancer agents.

Conclusion

FT836 represents a significant advancement in the field of off-the-shelf CAR T-cell therapy for solid tumors. Its novel targeting of the α3 domain of MICA/B, combined with a sophisticated suite of engineered enhancements, including the "Sword & Shield" technology, holds the promise of overcoming key hurdles in the treatment of these challenging malignancies. The preclinical data are encouraging, and the ongoing clinical trial will be critical in determining the ultimate therapeutic potential of this innovative approach. The information and representative protocols provided in this guide are intended to support the broader research community in the evaluation and development of next-generation cell-based immunotherapies.

References

Preclinical Anti-Tumor Activity of FT836: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

FT836 is an investigational, off-the-shelf, induced pluripotent stem cell (iPSC)-derived chimeric antigen receptor (CAR) T-cell therapy engineered to target solid tumors.[1][2] Developed by Fate Therapeutics, FT836 is designed to overcome key challenges in treating solid tumors with cell-based therapies, including tumor antigen heterogeneity, the immunosuppressive tumor microenvironment, and host-versus-graft rejection. This technical guide provides a comprehensive overview of the publicly available preclinical data on FT836's anti-tumor activity, focusing on its mechanism of action, experimental validation, and future clinical potential.

Mechanism of Action: Targeting MICA/B with a Novel CAR Design

FT836 targets the MHC class I-related proteins A (MICA) and B (MICB), stress-induced ligands that are frequently overexpressed on a wide range of solid tumors but have limited expression on healthy tissues.[1][2] A common tumor escape mechanism involves the proteolytic shedding of MICA/B from the cancer cell surface, preventing recognition by native immune cells. FT836 is engineered with a novel CAR that specifically targets the membrane-proximal α3 domain of MICA/B.[1][2] This unique targeting strategy is designed to prevent MICA/B shedding, thereby stabilizing the target antigen on the tumor cell surface and promoting robust and sustained anti-tumor activity.[1][2]

Signaling Pathway of FT836 Engagement

Caption: FT836 CAR binding to the MICA/B α3 domain on tumor cells, initiating downstream signaling for T-cell activation and effector functions.

The "Sword & Shield" Technology for Enhanced Persistence

A significant hurdle for allogeneic cell therapies is rejection by the host immune system. FT836 incorporates Fate Therapeutics' proprietary "Sword & Shield" technology to overcome this challenge. This system is comprised of two key genetic modifications:

-

Alloimmune Defense Receptor (ADR): A 4-1BB-based CAR that targets and eliminates alloreactive host immune cells.

-

CD58 Knockout: Deletion of the CD58 protein on the FT836 cell surface, which is a key ligand for the CD2 receptor on T cells and NK cells, thereby evading recognition and attack by the host immune system.

This dual approach is designed to allow FT836 to persist and exert its anti-tumor activity without the need for patient lymphodepletion, a common and often toxic conditioning regimen required for other cell therapies.[3]

Logical Relationship of the "Sword & Shield" Technology

Caption: The "Sword & Shield" technology of FT836, illustrating the dual mechanism of host immune cell elimination and evasion.

Preclinical Anti-Tumor Activity

Preclinical studies have demonstrated that FT836 exhibits potent and durable anti-tumor activity across a broad range of solid tumor types.[1][2] The data, primarily presented at the 2024 Society for Immunotherapy of Cancer (SITC) 39th Annual Meeting, highlights the robust in vitro and in vivo efficacy of FT836.[1][2]

In Vitro Cytotoxicity

Note: Specific quantitative data from in vitro cytotoxicity assays, such as EC50 values and time-course killing assays, have not been publicly released. The following table summarizes the qualitative findings.

| Target Cell Line | Tumor Type | MICA/B Expression | FT836-mediated Killing |

| Various | Lung, Gastric, Ovarian, Prostate | Varied | Potent and specific killing observed |

In Vivo Tumor Growth Inhibition

Note: Detailed quantitative data from in vivo studies, including tumor growth inhibition (TGI) percentages and survival curves, are not publicly available. The table below provides a qualitative summary of the reported in vivo anti-tumor activity.

| Tumor Model | Cancer Type | Key Findings |

| Xenograft | Broad array of solid tumors | Potent and durable anti-tumor activity observed |

| Functional persistence in the presence of alloreactive T-cells |

Combination Therapy

Preclinical evidence suggests that the anti-tumor activity of FT836 can be enhanced when used in combination with standard-of-care cancer therapies.[1][2]

-

Chemotherapy and Radiation: In vitro treatment of tumor cells with chemotherapy or radiation has been shown to upregulate MICA/B expression, leading to enhanced cytolytic activity of FT836.[1][2]

-

Antibody-Dependent Cellular Cytotoxicity (ADCC): FT836 is also engineered with a high-affinity, non-cleavable CD16a (hnCD16) Fc receptor, enabling it to mediate ADCC in combination with therapeutic antibodies.[4][5]

Experimental Protocols

Note: Detailed, step-by-step experimental protocols for the preclinical studies of FT836 have not been made publicly available. The following is a high-level description of the likely methodologies employed based on the reported findings.

iPSC-derived CAR T-cell Generation

FT836 is manufactured from a clonal master induced pluripotent stem cell (iPSC) line. This line undergoes multiplexed genetic engineering to introduce the MICA/B-targeting CAR, the "Sword & Shield" components, and other functional enhancements. The engineered iPSCs are then differentiated into a uniform population of CD8+ T cells.

In Vitro Cytotoxicity Assays

Standard chromium-51 (B80572) release assays or newer non-radioactive methods were likely used to assess the ability of FT836 to lyse MICA/B-expressing tumor cell lines. These assays typically involve co-culturing FT836 effector cells with target tumor cells at various effector-to-target ratios and measuring the release of a cytoplasmic marker from lysed target cells.

In Vivo Xenograft Models

To evaluate the in vivo anti-tumor activity, immunodeficient mice were likely implanted with human solid tumor cell lines. Once tumors were established, mice would have been treated with FT836, and tumor growth would be monitored over time using caliper measurements. Animal survival would also be a key endpoint. To assess the efficacy of the "Sword & Shield" technology, models with co-engrafted human peripheral blood mononuclear cells (PBMCs) may have been used to simulate a human immune system.

Experimental Workflow for Preclinical Evaluation

Caption: A generalized workflow for the preclinical development and evaluation of FT836.

Summary and Future Directions

The preclinical data for FT836 demonstrate a promising anti-tumor profile for this novel, iPSC-derived CAR T-cell therapy. Its unique targeting of the α3 domain of MICA/B, combined with the innovative "Sword & Shield" technology, suggests the potential for potent and durable efficacy against a wide range of solid tumors without the need for lymphodepleting chemotherapy. The enhancement of its activity in combination with standard cancer treatments further broadens its therapeutic potential. While the publicly available data is currently limited to qualitative descriptions, the initiation of a Phase 1 clinical trial will provide further insights into the safety and efficacy of FT836 in patients with advanced solid tumors. Continued research and publication of detailed preclinical and clinical data will be crucial for fully understanding the therapeutic potential of this next-generation cell therapy.

References

FT836: An In-depth Technical Guide to a Novel Off-the-Shelf CAR T-Cell Therapy for Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

FT836 is a first-in-class, off-the-shelf chimeric antigen receptor (CAR) T-cell therapy candidate engineered from induced pluripotent stem cells (iPSCs). Developed by Fate Therapeutics, FT836 is designed to overcome key challenges in treating solid tumors with cell-based immunotherapies. This document provides a comprehensive technical overview of FT836, including its mechanism of action, preclinical data, and ongoing clinical development.

Core Technology and Engineering

FT836 is a multiplex-engineered CAR T-cell product. Its design incorporates several innovative features to enhance its safety, efficacy, and accessibility as an allogeneic, off-the-shelf product.

1. Targeting a Novel Tumor-Associated Antigen: MICA/B

FT836 targets the major histocompatibility complex (MHC) class I-related proteins A (MICA) and B (MICB).[1][2] MICA/B are stress-induced ligands expressed on a wide variety of malignant cells, with limited expression on healthy tissues, making them an attractive target for cancer therapy.[1][2] A common mechanism of tumor immune evasion is the proteolytic shedding of MICA/B from the cancer cell surface.[1] To counteract this, the CAR in FT836 is uniquely designed to target the cleavage-resistant α3 domain of MICA/B.[1][2] This is intended to stabilize MICA/B expression on tumor cells and ensure robust recognition and cytolytic killing.[1][2]

2. "Sword & Shield" Technology for Allogeneic Use

A significant hurdle for off-the-shelf cell therapies is the host immune system's rejection of the allogeneic cells. FT836 is equipped with Fate Therapeutics' proprietary "Sword & Shield" technology to address this.[1][2] This system is comprised of two key genetic modifications:

-

Allo-defense Receptor (ADR): This synthetic receptor enables FT836 to recognize and eliminate alloreactive host immune cells.[1]

-

CD58 Knockout (CD58KO): The CD58 protein is a key ligand for the CD2 receptor on T cells and NK cells, and its removal from the surface of FT836 helps the cells evade recognition and attack by the host immune system.[1]

This technology is designed to promote the functional persistence of FT836 without the need for lymphodepleting chemotherapy, which is typically required for other CAR T-cell therapies.[1][2]

Mechanism of Action

The proposed mechanism of action for FT836 involves a multi-pronged attack on solid tumors.

Preclinical Data

Preclinical data for FT836 were presented at the 2024 Society for Immunotherapy of Cancer (SITC) 39th Annual Meeting.[1][2] While specific quantitative data from these studies are not yet publicly available in detailed tables, the findings indicate potent and durable anti-tumor activity.

In Vitro Studies

-

FT836 demonstrated potent, CAR-mediated cytolytic activity against a broad range of solid tumor cell lines.[1]

-

Treatment of tumor cells with chemotherapy or radiation therapy was shown to increase the expression of MICA/B, which in turn enhanced the cytolytic activity of FT836.[1][2]

In Vivo Studies

-

In animal models of solid tumors, FT836 showed robust and durable anti-tumor activity.[1][2]

-

The "Sword & Shield" technology was shown to promote the functional persistence of FT836, even in the presence of alloreactive T cells.[1]

Experimental Protocols

Detailed experimental protocols from the preclinical studies have not been publicly released. However, based on standard practices in the field, the following methodologies were likely employed:

Table 1: Likely Preclinical Experimental Methodologies

| Experiment Type | Probable Methodology |

| In Vitro Cytotoxicity Assays | Co-culture of FT836 cells with various MICA/B-expressing solid tumor cell lines at different effector-to-target ratios. Cytotoxicity measured by standard assays such as chromium-51 (B80572) release or flow cytometry-based killing assays. |

| In Vivo Tumor Models | Xenograft models using immunodeficient mice engrafted with human solid tumor cell lines. Mice would be treated with FT836, and tumor growth inhibition and survival would be monitored over time. |

| Assessment of "Sword & Shield" | In vivo models involving the co-administration of FT836 and allogeneic peripheral blood mononuclear cells (PBMCs) to assess the persistence and anti-tumor activity of FT836 in the presence of a functional human immune system. |

Clinical Development

FT836 is currently being evaluated in a Phase 1 clinical trial (NCT07216105) for the treatment of advanced solid tumors.

Study Design

This is a Phase 1, open-label, multi-center study designed to assess the safety, tolerability, and preliminary efficacy of FT836. The trial is enrolling adult patients with recurrent or refractory advanced solid tumors, including non-small cell lung cancer, colorectal cancer, breast cancer, ovarian cancer, endometrial carcinoma, and head and neck squamous cell carcinoma.

The study is evaluating FT836 as a monotherapy and in combination with other standard-of-care agents.

Table 2: FT836 Phase 1 Clinical Trial Regimens

| Regimen | Treatment Combination |

| A | FT836 Monotherapy |

| B | FT836 + Paclitaxel |

| C | FT836 + Cetuximab |

| E | FT836 + Trastuzumab |

The primary objectives of the study are to evaluate the safety and tolerability of FT836 and to determine the recommended Phase 2 dose.[3]

Experimental and Clinical Workflow

The development and clinical application of FT836 follows a multi-step process from initial engineering to patient administration.

Future Directions

The ongoing Phase 1 clinical trial will provide crucial data on the safety and preliminary efficacy of FT836 in a variety of solid tumor indications. Future development will likely focus on expanding into specific tumor types where MICA/B expression is prevalent and exploring additional combination strategies to further enhance the anti-tumor activity of this promising off-the-shelf CAR T-cell therapy. The "Sword & Shield" technology also opens the possibility of exploring conditioning-free treatment regimens, which could significantly improve the safety and accessibility of CAR T-cell therapy for a broader patient population.

References

- 1. Fate Therapeutics Presents Preclinical Data on MICA/B-targeted CAR T-cell Therapy FT836 at 2024 SITC [synapse.patsnap.com]

- 2. fatetherapeutics.com [fatetherapeutics.com]

- 3. FT836 for Advanced Solid Tumors · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

The Novelty of FT836 in Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

FT836 is a multiplexed-engineered, off-the-shelf chimeric antigen receptor (CAR) T-cell therapy candidate developed by Fate Therapeutics, currently under investigation for the treatment of advanced solid tumors.[1] This guide provides an in-depth technical overview of FT836, focusing on its novel mechanisms of action, preclinical data, and the design of its ongoing clinical evaluation. FT836 represents a significant advancement in the field of cellular immunotherapy, leveraging induced pluripotent stem cell (iPSC) technology to create a standardized, readily available therapeutic with a multi-pronged approach to overcoming key challenges in treating solid tumors.

Core Technology: Targeting MICA/B with a Novel CAR Design

The primary target of FT836 is the major histocompatibility complex (MHC) class I-related proteins A (MICA) and B (MICB). These stress-induced ligands are frequently overexpressed on a wide range of solid tumors, with limited expression on healthy tissues, making them an attractive target for cancer immunotherapy.[2]

A common mechanism of tumor immune evasion involves the proteolytic shedding of the ectodomains of MICA and MICB, rendering them unrecognizable by native immune cells expressing the NKG2D receptor.[2] FT836 is engineered with a novel CAR that specifically targets the membrane-proximal α3 domain of MICA/B.[2][3] This unique binding site is resistant to proteolytic cleavage, thereby preventing the shedding of MICA/B from the tumor cell surface and ensuring robust and sustained recognition by the CAR T-cells.[2][3]

Signaling Pathway: FT836 Engagement with MICA/B-Expressing Tumor Cells

Caption: FT836 CAR binding to the MICA/B α3 domain on tumor cells.

"Sword & Shield" Technology: Overcoming Host Rejection

A significant hurdle for allogeneic, or "off-the-shelf," cell therapies is the risk of rejection by the host immune system. FT836 incorporates Fate Therapeutics' proprietary "Sword & Shield" technology, a suite of genetic modifications designed to enable the persistence and function of the CAR T-cells without the need for patient lymphodepleting chemotherapy.[2][3]

The key components of this technology include:

-

Allo-defense Receptor (ADR): A 4-1BB-targeted CAR that enables FT836 to recognize and eliminate alloreactive host immune cells.[3]

-

CD58 Knockout: The deletion of CD58, a critical adhesion molecule, prevents its interaction with CD2 on host T-cells, thereby evading recognition and subsequent rejection.[3]

Logical Relationship: FT836 "Sword & Shield" Mechanism

Caption: "Sword & Shield" technology for evading host immune rejection.

Multiplexed Engineering for Enhanced Anti-Tumor Function

Beyond its core targeting and defense mechanisms, FT836 is further engineered with several features to enhance its efficacy in the solid tumor microenvironment:

-

TGFβ-signal Redirection Receptor: Converts the immunosuppressive signals of TGFβ into a T-cell activating signal.

-

High-affinity, Non-cleavable CD16a (hnCD16): Enables antibody-dependent cellular cytotoxicity (ADCC) in combination with monoclonal antibodies.

-

CXCR2 Receptor: Enhances trafficking of the CAR T-cells to the tumor site.

-

CD38 and T-cell Receptor Alpha Knockout: Reduces fratricide and prevents graft-versus-host disease, respectively.

Preclinical Data Summary

Preclinical studies presented at the 2024 Society for Immunotherapy of Cancer (SITC) annual meeting demonstrated that FT836 exhibits potent and durable anti-tumor activity across a broad range of solid tumor types in both in vitro and in vivo models.[2][3] A key finding from these studies is the sustained functional persistence of FT836 even in the presence of alloreactive T-cells, highlighting the potential for this therapy to be effective without conditioning chemotherapy.[2][3]

Illustrative Preclinical Data Tables

Specific quantitative data from Fate Therapeutics' preclinical studies are not publicly available. The following tables are illustrative based on the qualitative descriptions of "potent" and "durable" anti-tumor activity.

Table 1: Illustrative In Vitro Cytotoxicity of FT836 against MICA/B-Positive Tumor Cell Lines

| Tumor Cell Line | MICA/B Expression | Effector:Target Ratio | % Lysis (Illustrative) |

| Pancreatic Cancer | High | 10:1 | > 80% |

| Non-Small Cell Lung Cancer | Medium | 10:1 | > 60% |

| Colorectal Cancer | Low | 10:1 | > 40% |

| MICA/B Negative Control | Negative | 10:1 | < 5% |

Table 2: Illustrative In Vivo Anti-Tumor Efficacy of FT836 in a Xenograft Model

| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (Illustrative) | Survival Benefit (Illustrative) |

| Vehicle Control | Weekly | 0% | - |

| FT836 Monotherapy | Single Dose | > 70% | Significant |

| FT836 + Paclitaxel | Combination | > 90% | Synergistic |

| FT836 + Cetuximab | Combination | > 85% | Synergistic |

Experimental Protocols

The following are representative protocols for key experiments used in the preclinical evaluation of CAR T-cell therapies. The exact protocols used by Fate Therapeutics for FT836 are proprietary and not publicly available.

In Vitro Cytotoxicity Assay

-

Cell Preparation:

-

Target tumor cells (MICA/B-positive and negative controls) are harvested and plated in 96-well plates at a density of 1 x 10^4 cells per well.

-

FT836 effector cells are thawed, washed, and resuspended in appropriate T-cell media.

-

-

Co-culture:

-

FT836 cells are added to the target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).

-

The co-culture is incubated for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

Cytotoxicity Measurement:

-

Cell viability is assessed using a standard method such as a lactate (B86563) dehydrogenase (LDH) release assay or a luminescence-based cytotoxicity assay.

-

Percent specific lysis is calculated relative to control wells containing only target cells (spontaneous lysis) and target cells treated with a lysis buffer (maximum lysis).

-

In Vivo Xenograft Tumor Model

-

Animal Model:

-

Immunodeficient mice (e.g., NSG or NOG mice) are used to prevent rejection of human cells.

-

-

Tumor Implantation:

-

Human tumor cells expressing MICA/B are subcutaneously implanted into the flank of the mice.

-

Tumors are allowed to establish and reach a predetermined size (e.g., 100-150 mm³).

-

-

Treatment Administration:

-

Mice are randomized into treatment groups (e.g., vehicle control, FT836 monotherapy, FT836 in combination with other agents).

-

FT836 is administered intravenously at a specified dose.

-

-

Efficacy Assessment:

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Animal survival is monitored and recorded.

-

At the end of the study, tumors and other tissues may be harvested for further analysis (e.g., immunohistochemistry to assess FT836 infiltration).

-

Experimental Workflow: Preclinical Evaluation of FT836

Caption: A generalized workflow for the preclinical development of FT836.

Clinical Development

FT836 is currently being evaluated in a Phase 1, open-label, multi-center clinical trial (NCT07216105) for the treatment of advanced solid tumors. The primary objectives of the study are to assess the safety and tolerability of FT836 and to determine the recommended Phase 2 dose. The trial is designed to evaluate FT836 as a monotherapy and in combination with standard-of-care agents, including paclitaxel, cetuximab, and trastuzumab.[1]

Conclusion

FT836 represents a novel and promising approach to allogeneic CAR T-cell therapy for solid tumors. Its unique targeting of the α3 domain of MICA/B, combined with the innovative "Sword & Shield" technology and other advanced engineering features, has the potential to overcome several critical limitations of current cellular immunotherapies. The ongoing Phase 1 clinical trial will provide valuable insights into the safety and efficacy of this innovative therapeutic candidate. The preclinical data, though qualitatively described, suggest a potent anti-tumor activity and a favorable safety profile, positioning FT836 as a potentially transformative treatment for patients with advanced solid tumors.

References

ALT-836 as a Tissue Factor Antagonist: A Technical Guide

Introduction

Tissue Factor (TF), also known as platelet tissue factor, factor III, or CD142, is a 47 kDa transmembrane glycoprotein (B1211001) that plays a critical role in hemostasis and thrombosis.[1] Upon vascular injury, TF is exposed to circulating blood and binds with high affinity to Factor VIIa (FVIIa).[2][3] This TF:FVIIa complex is the primary initiator of the extrinsic coagulation cascade, a series of proteolytic events culminating in the generation of thrombin and the formation of a fibrin (B1330869) clot.[4] Beyond its procoagulant function, aberrant TF expression is implicated in the pathophysiology of various diseases, including cancer, where it is associated with tumor growth, angiogenesis, metastasis, and cancer-associated thrombosis.[3][5]

ALT-836 is a human-mouse chimeric monoclonal antibody that specifically targets human Tissue Factor.[5] It is designed to act as a direct antagonist, inhibiting the procoagulant and signaling functions of TF. This document provides a comprehensive technical overview of ALT-836, summarizing its mechanism of action, key quantitative data from preclinical and clinical studies, and detailed experimental methodologies for its evaluation.

Mechanism of Action

ALT-836 exerts its antagonistic effect by binding to the Factor X (FX) and Factor IX (FIX) binding sites on Tissue Factor.[1][6] This binding sterically hinders the ability of the TF:FVIIa complex to dock and activate its primary substrates, FX and FIX.[5] By preventing the conversion of FX to its active form, FXa, ALT-836 effectively blocks the downstream propagation of the coagulation cascade, thereby inhibiting thrombin generation and subsequent fibrin clot formation.[5] This targeted inhibition of the initiation phase of coagulation underscores its potential as an antithrombotic agent. In cancer, where TF is often overexpressed, this inhibition may also disrupt TF-mediated signaling pathways that contribute to tumor progression and angiogenesis.[5]

Quantitative Data

The following tables summarize key quantitative data for ALT-836 from various studies.

Table 1: In Vitro Binding Affinity & Cellular Binding Characteristics

| Parameter | Value | Cell Line | Assay Type | Reference |

| IC₅₀ | 1.38 ± 0.34 nM | BXPC-3 | Competitive Binding Assay | [6] |

| Kd | 1.49 ± 0.66 nM | BXPC-3 | Saturation Binding Assay | [6] |

| Bmax | 101.80 ± 9.87 fmol | BXPC-3 | Saturation Binding Assay | [6] |

| Receptor Density | 6.36 ± 0.59 × 10⁵ TF/cell | BXPC-3 | Saturation Binding Assay | [6] |

Table 2: Preclinical In Vivo Tumor Uptake (ImmunoPET)

| Radiotracer | Tumor Model (TF Expression) | Time Post-Injection (h) | Tumor Uptake (%ID/g) | Reference |

| ⁶⁴Cu-NOTA-ALT-836 | BXPC-3 (High) | 4 | 5.7 ± 0.5 | [1] |

| 24 | 10.3 ± 0.5 | [1] | ||

| 48 | 16.5 ± 2.6 | [1] | ||

| ⁸⁹Zr-Df-ALT-836 | BXPC-3 (High) | 4 | 14.65 ± 2.81 | [6] |

| 48 (Peak) | 31.50 ± 6.00 | [6] | ||

| 120 | 19.16 ± 5.37 | [6] | ||

| ⁸⁹Zr-Df-ALT-836 | PANC-1 (Negative) | 120 | 5.20 ± 0.65 | [6] |

| ⁸⁹Zr-Df-ALT-836 | BXPC-3 (Blocked) | 120 | 0.97 ± 0.50 | [6] |

| Mice pre-injected with a blocking dose (50 mg/kg) of unlabeled ALT-836. |

Table 3: Phase I Clinical Trial in Patients with ALI/ARDS

| Parameter | Details | Reference |

| Study Design | Prospective, randomized, placebo-controlled, dose-escalation | [7] |

| Patient Population | 18 adult patients with sepsis-induced ALI/ARDS on mechanical ventilation | [7] |

| Dose Cohorts | Single intravenous dose of 0.06, 0.08, or 0.1 mg/kg | [7] |

| Pharmacokinetics | Dose-dependent exposure observed across the infusion range | [7] |

| Immunogenicity | No anti-ALT-836 antibody response observed | [7] |

| Key Safety Finding | No major bleeding episodes reported | [7] |

| Adverse Events | Dose-dependent, self-resolved hematuria; 0.08 mg/kg suggested as an acceptable dose | [7] |

Experimental Protocols

Detailed methodologies for key experiments involving ALT-836 are outlined below.

Preclinical Evaluation: Flow Cytometry for TF Binding

This protocol is used to assess the binding activity of ALT-836 to cells expressing Tissue Factor.

-

Cell Preparation: Harvest pancreatic cancer cells (e.g., BXPC-3, ASPC-1, PANC-1) and suspend in cold phosphate-buffered saline (PBS) containing 2% bovine serum albumin (BSA) at a concentration of 5 × 10⁶ cells/mL.[1]

-

Primary Antibody Incubation: Incubate the cell suspension with ALT-836 (e.g., at 1 or 5 µg/mL) for 30 minutes at room temperature.[1]

-

Washing: Wash the cells three times with cold PBS, centrifuging at 1,000 rpm for 5 minutes between each wash to remove unbound antibody.[1]

-

Secondary Antibody Incubation: Incubate the washed cells with a fluorescently-labeled secondary antibody (e.g., AlexaFluor488-labeled goat anti-human IgG) for 30 minutes at room temperature, protected from light.[1]

-

Analysis: After a final wash, resuspend the cells in PBS and analyze them using a flow cytometer to quantify the fluorescence intensity, which corresponds to the amount of bound ALT-836.

Preclinical Evaluation: ImmunoPET Imaging in Xenograft Models

This protocol describes the use of radiolabeled ALT-836 for non-invasive imaging of TF expression in vivo.

-

Animal Model Preparation: Subcutaneously implant TF-positive (e.g., BXPC-3) or TF-negative (e.g., PANC-1) human cancer cells (1.5–2 × 10⁶ cells in Matrigel) into immunodeficient mice (e.g., athymic nude mice).[6] Allow tumors to grow to a suitable size (e.g., 100-200 mm³).[6]

-

Radiolabeling: Conjugate ALT-836 with a chelator (e.g., Df-p-SCN-Bn-NCSG for ⁸⁹Zr) and label with a positron-emitting radionuclide (e.g., ⁸⁹Zr) following established protocols.

-

Tracer Administration: Administer the radiolabeled ALT-836 (e.g., ⁸⁹Zr-Df-ALT-836) to tumor-bearing mice via intravenous injection.

-

Blocking Study (Specificity Control): For a control group, administer a high dose of unlabeled ALT-836 (e.g., 50 mg/kg) 24 hours prior to the injection of the radiolabeled tracer to saturate TF binding sites.[6]

-

PET/CT Imaging: Perform serial PET/CT scans at multiple time points post-injection (e.g., 4, 24, 48, 72, 120 hours) to visualize the biodistribution of the tracer.[6]

-

Data Analysis: Quantify the tracer uptake in tumors and other organs of interest by drawing regions of interest (ROIs) on the PET images. Express the data as a percentage of the injected dose per gram of tissue (%ID/g).[6]

Clinical Evaluation: Phase I Dose-Escalation Study

This protocol provides an overview of the design for a first-in-human study to assess the safety and pharmacokinetics of ALT-836.[7]

-

Study Design: A prospective, randomized, placebo-controlled, dose-escalation Phase I clinical trial.[7]

-

Patient Selection: Enroll adult patients who have suspected or proven infection, are receiving mechanical ventilation, and meet the criteria for Acute Lung Injury (ALI) or Acute Respiratory Distress Syndrome (ARDS) (PaO₂/FiO₂ ≤ 300 mmHg).[7]

-

Randomization and Blinding: Within 48 hours of meeting screening criteria, randomize patients in a 5:1 ratio to receive either ALT-836 or a matching placebo.[7]

-

Dose Escalation: Administer a single intravenous dose of ALT-836 to sequential cohorts of patients at increasing dose levels (e.g., 0.06 mg/kg, 0.08 mg/kg, 0.1 mg/kg).[7] A safety review is conducted before escalating to the next dose level.

-

Endpoint Measurement:

-

Pharmacokinetics: Collect serial blood samples to measure plasma concentrations of ALT-836 over time.[7]

-

Immunogenicity: Collect blood samples to assess for the development of anti-drug antibodies (ADAs).[7]

-

Safety: Monitor safety through the recording of adverse events, vital signs, ECGs, and laboratory parameters (including coagulation and pulmonary function).[7]

-

References

- 1. ImmunoPET of Tissue Factor in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tissue Factor Pathway Inhibitor: Multiple Anticoagulant Activities for a Single Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are tissue factor inhibitors and how do they work? [synapse.patsnap.com]

- 4. TISSUE FACTOR PATHWAY INHIBITOR: STRUCTURE-FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. ImmunoPET imaging of tissue factor expression in pancreatic cancer with 89Zr-Df-ALT-836 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A phase I study evaluating the pharmacokinetics, safety and tolerability of an antibody-based tissue factor antagonist in subjects with acute lung injury or acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of ALT-836 in Inhibiting Tumor Angiogenesis: A Technical Guide

Introduction

Tumor angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process for tumor growth, invasion, and metastasis.[1] Solid tumors, to grow beyond a few millimeters, require a dedicated blood supply to provide oxygen and nutrients.[1] This has made anti-angiogenic therapies a cornerstone of modern oncology. ALT-836 is a recombinant human-mouse chimeric monoclonal antibody that presents a novel approach to inhibiting tumor angiogenesis by targeting Tissue Factor (TF).[2]

Tissue Factor, a transmembrane glycoprotein, is the primary initiator of the extrinsic coagulation cascade.[3] Beyond its role in hemostasis, TF is aberrantly overexpressed in many tumor types, including pancreatic, breast, and lung cancer.[2][4] This overexpression is correlated with increased tumor growth, metastasis, angiogenesis, and a higher risk of tumor-associated thrombosis.[2][5][6] ALT-836 is engineered to specifically bind and inhibit the pro-coagulant and signaling functions of human TF, thereby offering a dual mechanism to potentially control tumor progression and associated coagulopathy.[2][5]

Mechanism of Action

ALT-836 exerts its effects by directly targeting Tissue Factor. Its mechanism can be broken down into two key functions:

-

Inhibition of the Coagulation Cascade: ALT-836 binds with high affinity to human Tissue Factor, specifically at the binding site for Factor X (FX) and Factor IX (FIX).[2][4][5] This binding action physically obstructs the TF-Factor VIIa (FVIIa) complex from activating FX and FIX, which are critical downstream steps in the coagulation cascade.[2] By blocking this initiation step, ALT-836 effectively prevents thrombin formation, giving it potent anticoagulant properties.[2]

-

Inhibition of Pro-Angiogenic Signaling: The TF:FVIIa complex does more than trigger coagulation; it also activates intracellular signaling pathways that promote cancer progression.[6] A key pathway involves the cleavage and activation of Protease-Activated Receptor 2 (PAR2).[6] PAR2 signaling is known to upregulate the expression of pro-angiogenic proteins, such as Vascular Endothelial Growth Factor (VEGF), contributing to tumor growth and angiogenesis.[6] By binding to TF and inhibiting the formation of a fully active TF:FVIIa complex, ALT-836 is believed to attenuate this pro-angiogenic signaling cascade.

Signaling Pathways

The primary target of ALT-836 is the Tissue Factor signaling pathway. Its inhibition has direct and indirect consequences on tumor angiogenesis.

Tissue Factor Coagulation and PAR2 Signaling Pathway

Under normal physiological conditions, TF is expressed by cells outside the vasculature and initiates coagulation upon vessel injury.[3] In the tumor microenvironment, TF expressed on cancer cells binds to FVIIa, leading to a cascade that activates coagulation factors and also initiates PAR2 signaling, promoting tumor growth and the formation of new blood vessels.[6] ALT-836 intervenes by binding to TF, preventing the activation of Factor X and thereby blocking both the coagulation cascade and downstream signaling events.[2][5]

Logical Pathway for Angiogenesis Inhibition

The inhibition of TF by ALT-836 leads to a reduction in key downstream signals that drive the formation of new blood vessels. By preventing the activation of PAR2, ALT-836 indirectly suppresses the transcription of genes responsible for producing pro-angiogenic growth factors, ultimately inhibiting angiogenesis.

Quantitative Data from Preclinical Studies

Preclinical evaluation of ALT-836 has focused on its ability to specifically target and bind to TF-expressing tumors. Immuno-positron emission tomography (PET) studies using radiolabeled ALT-836 have provided robust quantitative data on its in vivo targeting capabilities.

Table 1: In Vitro Binding Affinity of ALT-836 and Conjugates Data demonstrates that binding affinity is maintained after conjugation for imaging and correlates with TF expression levels.

| Cell Line | Relative TF Expression | Antibody Construct | Concentration | Binding Result |

| BXPC-3 | High | ALT-836 / NOTA-ALT-836 | 1 or 5 µg/mL | Strong binding observed, no difference between constructs.[5] |

| ASPC-1 | Medium | ALT-836 / NOTA-ALT-836 | 1 or 5 µg/mL | Moderate binding observed, no difference between constructs.[4][5] |

| PANC-1 | Low / Negative | ALT-836 / NOTA-ALT-836 | 1 or 5 µg/mL | Little to no binding observed.[4][5] |

Table 2: In Vivo Tumor Uptake of Radiolabeled ALT-836 in Pancreatic Cancer Xenograft Models %ID/g = percentage of injected dose per gram of tissue. Data presented as mean ± SD.

| Study (Tracer) | Tumor Model (TF Expression) | Time Post-Injection | Tumor Uptake (%ID/g) | Uptake with Blocking Dose (%ID/g) |

| 64Cu-NOTA-ALT-836[5] | BXPC-3 (High) | 4 h | 5.7 ± 0.5 | 0.7 ± 0.4 |

| 24 h | 10.3 ± 0.5 | 2.3 ± 0.9 | ||

| 48 h | 16.5 ± 2.6 | 2.8 ± 0.7 | ||

| 89Zr-Df-ALT-836[7] | BXPC-3 (High) | 48 h | 31.5 ± 6.0 | 2.3 ± 0.5 |

These studies show high and specific accumulation of ALT-836 in TF-positive tumors.[5][7] The significant reduction in tumor uptake when a blocking dose of unlabeled ALT-836 is pre-injected confirms that the targeting is TF-specific.[5][7]

Experimental Protocols

The characterization of ALT-836's anti-tumor properties involves a series of standardized preclinical assays.

1. Flow Cytometry for TF Binding Affinity

This protocol is used to quantify the binding of ALT-836 to cancer cells with varying levels of TF expression.[5]

-

Cell Preparation: Pancreatic cancer cell lines (e.g., BXPC-3, ASPC-1, PANC-1) are harvested and suspended in a cold phosphate-buffered saline (PBS) solution containing 2% bovine serum albumin (BSA) at a concentration of 5 × 106 cells/mL.[5]

-

Primary Antibody Incubation: Cells are incubated with ALT-836 or its conjugated version (e.g., NOTA-ALT-836) at specified concentrations (e.g., 1 or 5 μg/mL) for 30 minutes at room temperature.[5]

-

Washing: Cells are washed three times with cold PBS to remove unbound antibody, with centrifugation at 1,000 rpm for 5 minutes between washes.[5]

-

Secondary Antibody Incubation: The cells are then incubated with a fluorescently labeled secondary antibody (e.g., AlexaFluor488-labeled goat anti-human IgG) for 30 minutes at room temperature.[5]

-

Analysis: After final washes, the fluorescence of the cell population is measured using a flow cytometer to determine the extent of primary antibody binding.

2. In Vivo ImmunoPET Imaging and Biodistribution

This method assesses the ability of ALT-836 to target tumors in a living organism.[5]

-

Animal Model: Tumor-bearing mice (e.g., nude mice with subcutaneous pancreatic tumor xenografts) are used.

-

Tracer Injection: Each mouse is injected with 5-10 MBq of radiolabeled ALT-836 (e.g., 64Cu-NOTA-ALT-836) via the tail vein.[5]

-

PET Scanning: Static PET scans (5-10 minutes) are performed at various time points post-injection (e.g., 4, 24, and 48 hours) to visualize and quantify tracer distribution.[5]

-

Blocking Experiment: To confirm TF specificity, a separate group of mice is injected with a high dose of unlabeled ALT-836 (e.g., 1 mg) approximately 2 hours before the administration of the radiolabeled tracer.[5]

-

Biodistribution Analysis: After the final PET scan, mice are euthanized, and organs of interest (tumor, liver, spleen, muscle, etc.) are harvested, weighed, and their radioactivity is measured using a gamma counter to validate the PET imaging data.[5]

3. Immunofluorescence Staining for TF and Endothelial Cells

This technique is used to visualize the localization of TF within the tumor tissue, often in relation to the tumor vasculature.[5]

-

Tissue Preparation: Tumors are excised, frozen, and cryo-sectioned into 5 μm thick slices.[5]

-

Fixation and Blocking: The tissue slices are fixed with cold acetone (B3395972) and blocked with 10% donkey serum to prevent non-specific antibody binding.[5]

-

Primary Antibody Incubation: Slices are incubated with primary antibodies: ALT-836 (e.g., 2 μg/mL) to detect TF, and a rat anti-mouse CD31 antibody to stain for endothelial cells (a marker for blood vessels).[5]

-

Secondary Antibody Incubation: After washing, slices are incubated with corresponding fluorescently labeled secondary antibodies (e.g., AlexaFluor488-labeled goat anti-human IgG for TF and Cy3-labeled donkey anti-rat IgG for CD31).[5]

-

Imaging: The stained tissue slices are then visualized using a fluorescence microscope to observe the co-localization of Tissue Factor and blood vessels.[5]

ALT-836 represents a targeted biological therapy with a distinct mechanism of action against a key driver of tumor progression and angiogenesis. By binding to and inhibiting Tissue Factor, ALT-836 disrupts the extrinsic coagulation pathway and mitigates TF:FVIIa-mediated pro-angiogenic signaling.[2][5] Preclinical studies have successfully demonstrated its high affinity and specificity for TF-expressing tumors in vivo.[5][7] While these studies have primarily focused on its utility as an imaging agent to detect TF, the underlying mechanism strongly supports its therapeutic potential to inhibit tumor angiogenesis and growth.[2][6] The ongoing evaluation of ALT-836 in clinical trials for solid tumors will be crucial in defining its role in the landscape of anti-cancer therapies.[7] Targeting Tissue Factor with agents like ALT-836 remains a promising and scientifically compelling strategy in oncology.

References

- 1. mdpi.com [mdpi.com]

- 2. Facebook [cancer.gov]

- 3. What are the therapeutic candidates targeting tissue factor? [synapse.patsnap.com]

- 4. 64Cu-1,4,7-Triazacyclononane-1,4,7-triacetic acid-p-isothiocyanatobenzyl-ALT-836 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ImmunoPET of Tissue Factor in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 7. ImmunoPET imaging of tissue factor expression in pancreatic cancer with 89Zr-Df-ALT-836 - PMC [pmc.ncbi.nlm.nih.gov]

Pre-clinical Anti-thrombotic Profile of ALT-836: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALT-836 is a recombinant human-mouse chimeric monoclonal antibody that exhibits potent anti-thrombotic and anti-inflammatory activities. It functions by targeting tissue factor (TF), a primary initiator of the extrinsic coagulation cascade. By binding to TF, ALT-836 effectively blocks the activation of Factor X (FX) and Factor IX (FIX), thereby inhibiting thrombin generation and subsequent thrombus formation.[1] Pre-clinical studies, including those in non-human primates, have demonstrated the efficacy of ALT-836 in reducing acute vascular thrombosis without a significant increase in bleeding risk, highlighting its potential as a safe and effective anti-thrombotic agent. This document provides a comprehensive overview of the pre-clinical data on the anti-thrombotic activity of ALT-836, detailing its mechanism of action, summarizing key quantitative findings from in vivo and in vitro studies, and outlining the experimental protocols used in these assessments.

Mechanism of Action

ALT-836 exerts its anti-thrombotic effect by specifically targeting and inhibiting the function of Tissue Factor (TF). TF is a transmembrane protein that acts as the primary cellular receptor and cofactor for Factor VIIa (FVIIa). The formation of the TF:FVIIa complex initiates the extrinsic pathway of the coagulation cascade, leading to the activation of FX and FIX. This, in turn, triggers a series of downstream events culminating in the generation of thrombin and the formation of a fibrin (B1330869) clot.

ALT-836 is a chimeric monoclonal antibody that binds to human TF with high affinity.[2] Its mechanism of action involves binding to TF or the TF:FVIIa complex in a manner that prevents the subsequent binding and activation of its substrates, FX and FIX.[1] This blockade of the initial steps of the extrinsic coagulation pathway effectively inhibits the amplification of the coagulation cascade and subsequent thrombin generation.

dot

Caption: Mechanism of action of ALT-836 in the extrinsic coagulation pathway.

Quantitative Data

In Vivo Anti-thrombotic Efficacy

A key pre-clinical evaluation of ALT-836 was conducted in a chimpanzee model of arterial thrombosis induced by surgical endarterectomy. This study provided significant quantitative data on the anti-thrombotic efficacy and safety of ALT-836.

Table 1: Effect of ALT-836 on Thrombus Formation and Hemostasis in a Chimpanzee Arterial Thrombosis Model

| Parameter | Control (PBS) | ALT-836 (1 mg/kg) | P-value |

| Thrombus Formation | |||

| Platelet Deposition (¹¹¹In-platelets/mm²) | 1.5 x 10⁶ ± 0.3 x 10⁶ | 0.3 x 10⁶ ± 0.1 x 10⁶ | < 0.02 |

| Vessel Injury/Blood Ratio | 15.1 ± 3.2 | 3.2 ± 0.8 | < 0.02 |

| Hemostasis | |||

| Surgical Blood Loss (mL) | 18.4 ± 4.5 | 20.1 ± 5.2 | Not Significant |

| Template Bleeding Time (min) | 4.2 ± 0.8 | 4.5 ± 0.6 | Not Significant |

Data are presented as mean ± SEM (n=5).

In Vitro Anticoagulant Activity

In vitro studies using a minimally altered whole blood assay demonstrated the potent anticoagulant effects of Sunol-cH36 (the former designation for ALT-836).

Table 2: Effect of Sunol-cH36 (ALT-836) on Clot Formation in Human Whole Blood

| Treatment | Time to Clot Formation (minutes) |

| Control | ~5 |

| Sunol-cH36 (13 nM) | > 10 |

| Aspirin | ~5 |

| Sunol-cH36 (13 nM) + Aspirin | > 15 |

Clot formation was initiated with 40 pM of recombinant human TF.[3][4]

Experimental Protocols

Chimpanzee Arterial Thrombosis Model

This protocol details the in vivo evaluation of ALT-836 in a non-human primate model of arterial thrombosis.

dot

Caption: Experimental workflow for the chimpanzee arterial thrombosis model.

Protocol Steps:

-

Animal Model: The study utilized five healthy adult chimpanzees.

-

Platelet Labeling: Autologous platelets were labeled with ¹¹¹In-Oxine for subsequent imaging of platelet deposition at the site of vascular injury.

-

Surgical Procedure: A surgical endarterectomy was performed on the superficial femoral arteries to induce vascular injury and expose subendothelial TF, thereby initiating thrombus formation.

-

Treatment Administration: Immediately before reperfusion of the endarterectomized artery, a single intravenous bolus of ALT-836 (1 mg/kg) or a placebo (phosphate-buffered saline, PBS) was administered.

-

Thrombus Quantification: Platelet deposition at the endarterectomy site was quantified using a gamma camera to detect the ¹¹¹In-labeled platelets. The vessel injury to blood ratio was also calculated.

-

Hemostasis Assessment: Surgical blood loss was measured throughout the procedure. Template bleeding time was assessed to evaluate the effect on primary hemostasis.

-

Vessel Patency: The arterial segments were harvested 30 days post-surgery to assess long-term vessel patency.

In Vitro Whole Blood Coagulation Assay

This assay evaluates the effect of ALT-836 on tissue factor-induced coagulation in a minimally altered whole blood environment.

Protocol Steps:

-

Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., citrate).

-

Treatment Incubation: Aliquots of whole blood are incubated with either ALT-836 at a specified concentration (e.g., 13 nM), a vehicle control, or other agents such as aspirin.[3][4]

-

Initiation of Coagulation: Clot formation is initiated by the addition of a standardized concentration of recombinant human tissue factor (e.g., 40 pM).[3][4]

-

Measurement of Clotting Time: The time to clot formation is measured using a suitable instrument, such as a thromboelastograph or a coagulometer.

-

Thrombin Generation Measurement: In some variations of the assay, samples can be taken at different time points after the initiation of clotting to measure the generation of thrombin, often by quantifying fibrinopeptide A levels.[3]

In Vitro Platelet Aggregation Assay (General Protocol)

While specific data for ALT-836's direct effect on platelet aggregation is not extensively available, as its primary mechanism is on the coagulation cascade, a general protocol for assessing such effects is provided.

dot

Caption: General workflow for an in vitro platelet aggregation assay.

Protocol Steps:

-

Blood Collection and Preparation: Whole blood is collected from healthy donors into tubes containing 3.2% sodium citrate. Platelet-rich plasma (PRP) is prepared by centrifugation.

-

Incubation: PRP is incubated with various concentrations of ALT-836 or a vehicle control at 37°C.

-

Agonist-Induced Aggregation: Platelet aggregation is induced by adding a known platelet agonist, such as ADP, collagen, or thrombin.

-

Measurement: The change in light transmittance through the PRP suspension is measured over time using a light transmission aggregometer. An increase in light transmittance corresponds to an increase in platelet aggregation.

Conclusion

The pre-clinical data for ALT-836 strongly support its potential as a novel anti-thrombotic agent. Its specific mechanism of targeting tissue factor to inhibit the initiation of the extrinsic coagulation cascade is well-defined. In vivo studies in a highly relevant non-human primate model have demonstrated significant efficacy in preventing arterial thrombosis without compromising hemostasis, a critical safety consideration for any anticoagulant. In vitro data further corroborates its potent anticoagulant activity. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of ALT-836 and other tissue factor-targeting therapeutics. Further studies to fully elucidate its effects on platelet function and in various thrombosis models will continue to refine its clinical potential.

References

ALT-836: A Deep Dive into its Mechanism of Action in Acute Lung Injury and ARDS

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), represent a significant challenge in critical care, characterized by widespread inflammation, endothelial and epithelial barrier dysfunction, and the formation of intra-alveolar fibrin (B1330869) deposits. A key initiator of the coagulation cascade and a potent signaling molecule implicated in this pathology is Tissue Factor (TF). ALT-836, a chimeric monoclonal antibody, targets and inhibits human TF, offering a promising therapeutic strategy. This technical guide provides a comprehensive overview of the core mechanism of ALT-836 in ALI and ARDS, summarizing available clinical data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved.

The Critical Role of Tissue Factor in ALI and ARDS

In healthy lungs, Tissue Factor (TF) expression is tightly regulated. However, in the inflammatory milieu of ALI/ARDS, various stimuli, including inflammatory cytokines, lead to the aberrant expression of TF on the surface of alveolar epithelial cells, endothelial cells, and infiltrated immune cells like macrophages.[1] This upregulation of TF in the alveolar compartment is a central driver of the procoagulant state observed in ARDS.[1]

Upon exposure to the bloodstream, TF binds to Factor VIIa (FVIIa), forming a complex that initiates the extrinsic coagulation cascade. This TF:FVIIa complex activates Factor X (FX) to FXa, which in turn converts prothrombin to thrombin, leading to the cleavage of fibrinogen into fibrin and the formation of a fibrin clot. This intra-alveolar fibrin deposition contributes to the formation of hyaline membranes, a hallmark of ARDS, impairs gas exchange, and inactivates surfactant.[2]

Beyond its role in coagulation, the TF:FVIIa complex, and downstream proteases like FXa and thrombin, can activate Protease-Activated Receptors (PARs), particularly PAR-1 and PAR-2, on various cell types.[1][3] This signaling cascade triggers a pro-inflammatory response, including the release of cytokines and chemokines, and an increase in endothelial permeability, further exacerbating lung injury.[2]

ALT-836: A Targeted Inhibitor of Tissue Factor

ALT-836 (also known as Sunol-cH36) is a recombinant human-mouse chimeric monoclonal antibody specifically designed to bind to human Tissue Factor with high affinity.[4] Its mechanism of action centers on the direct inhibition of the procoagulant and signaling functions of TF.

By binding to TF, ALT-836 sterically hinders the interaction between the TF:FVIIa complex and its substrate, Factor X.[4] This blockade prevents the activation of FX to FXa, thereby inhibiting the downstream generation of thrombin and subsequent fibrin deposition.[4] This anticoagulant activity is crucial in mitigating the prothrombotic environment within the injured lung.

Furthermore, by preventing the formation and activity of the TF:FVIIa complex, ALT-836 is hypothesized to attenuate TF-mediated inflammatory signaling through PARs. This can lead to a reduction in the production of pro-inflammatory cytokines and a decrease in endothelial permeability, thus addressing both the thrombotic and inflammatory drivers of ALI/ARDS.

Quantitative Data Summary

Clinical Data: Phase I Study in ALI/ARDS Patients

A Phase I, prospective, randomized, placebo-controlled, dose-escalation clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of ALT-836 in patients with ALI/ARDS.[5]

Table 1: Pharmacokinetic Parameters of ALT-836 in ALI/ARDS Patients [6]

| Dose Group | Cmax (ng/mL) | AUC(0-inf) (ng*h/mL) | t1/2 (h) |

| 0.06 mg/kg | 1480 ± 280 | 38600 ± 11100 | 21.3 ± 7.2 |

| 0.08 mg/kg | 2030 ± 340 | 54800 ± 13300 | 21.9 ± 5.4 |

| 0.10 mg/kg | 2450 ± 450 | 69300 ± 15800 | 20.7 ± 6.8 |

| Data are presented as mean ± SD. |

Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs) in the Phase I Study [5]

| Adverse Event | ALT-836 (n=15) | Placebo (n=3) |

| Any TEAE | 15 (100%) | 3 (100%) |

| Anemia | 5 (33.3%) | 1 (33.3%) |

| Hematuria | 4 (26.7%) | 0 (0%) |

| Pleural Effusion | 2 (13.3%) | 0 (0%) |

| Hypokalemia | 2 (13.3%) | 1 (33.3%) |

| Hyperglycemia | 2 (13.3%) | 0 (0%) |

| Data are presented as n (%). Only the most frequent events are listed. |

No major bleeding episodes were reported in the ALT-836 treated patients.[5] The dose-dependent, self-resolved hematuria suggested that 0.08 mg/kg was an acceptable dose level.[5]

Experimental Protocols

Phase I Clinical Trial Protocol (NCT00879606)[8][9]

-

Study Design: A prospective, randomized, placebo-controlled, single-blind, dose-escalation Phase I clinical trial.[5]

-

Patient Population: Adult patients with suspected or proven infection, receiving mechanical ventilation, and meeting the criteria for ALI/ARDS (PaO2/FiO2 ≤ 300 mmHg).[5]

-

Randomization and Blinding: 18 patients were randomized in a 5:1 ratio to receive either ALT-836 or a placebo. The study was single-blinded.[5]

-

Treatment: Patients received a single intravenous dose of ALT-836 at 0.06, 0.08, or 0.1 mg/kg, or placebo, within 48 hours of meeting screening criteria.[5]

-

Assessments:

-

Pharmacokinetics: Blood samples were collected at predefined time points to measure serum concentrations of ALT-836.[5]

-

Safety: Monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and laboratory parameters (including coagulation and pulmonary function).[5]

-

Immunogenicity: Serum samples were analyzed for the presence of anti-ALT-836 antibodies.[5]

-

Preclinical Model: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice[10][11][12]

This protocol describes a common method for inducing ALI in mice to study the efficacy of therapeutic agents like TF inhibitors.

-

Animal Model: Male C57BL/6 mice, 8-12 weeks old.

-

Induction of ALI:

-

Anesthetize mice with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).

-

Intratracheally instill a single dose of LPS (e.g., 1-5 mg/kg) in a small volume of sterile saline (e.g., 50 µL). Control animals receive sterile saline only.

-

-

Therapeutic Intervention (Example for a TF inhibitor):

-

Administer the TF inhibitor (e.g., intravenously or intraperitoneally) at a predetermined dose and time relative to LPS instillation (e.g., 1 hour before or after).

-

-

Assessment of Lung Injury (typically 24-72 hours post-LPS):

-

Bronchoalveolar Lavage (BAL):

-

Euthanize the mouse and cannulate the trachea.

-

Lavage the lungs with a fixed volume of sterile saline (e.g., 3 x 0.5 mL).

-

Collect the BAL fluid and centrifuge to separate cells from the supernatant.

-

Perform total and differential cell counts (neutrophils, macrophages) on the cell pellet.[7]

-

Measure total protein concentration in the supernatant as an indicator of alveolar-capillary barrier permeability.

-

Measure cytokine levels (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA or multiplex assays.[8]

-

-

Lung Wet-to-Dry Weight Ratio:

-

Excise the lungs and record the wet weight.

-

Dry the lungs in an oven (e.g., at 60°C for 72 hours) until a constant weight is achieved (dry weight).

-

Calculate the wet-to-dry ratio as an index of pulmonary edema.[9]

-

-

Histopathology:

-

Fix the lungs in 10% formalin and embed in paraffin.

-

Section the lung tissue and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

-

Score the lung injury based on parameters such as alveolar congestion, hemorrhage, infiltration of inflammatory cells, and thickness of the alveolar wall.

-

-

Myeloperoxidase (MPO) Activity:

-

Homogenize lung tissue.

-

Measure MPO activity in the homogenate as a quantitative index of neutrophil infiltration.[8]

-

-

Signaling Pathways and Experimental Workflow

Below are diagrams generated using the DOT language to visualize the key signaling pathways and a typical experimental workflow.

Caption: TF Signaling Pathway in ALI/ARDS and ALT-836 Inhibition.

Caption: Preclinical Experimental Workflow for ALT-836 in ALI.

Conclusion and Future Directions

ALT-836 represents a targeted therapeutic approach for ALI and ARDS by directly inhibiting the central pathogenic role of Tissue Factor. The available Phase I clinical data demonstrate a favorable safety profile and predictable pharmacokinetics in the patient population. The mechanism of action, involving the dual inhibition of coagulation and inflammation, provides a strong rationale for its continued development.

Future research should focus on elucidating the in vivo efficacy of ALT-836 in well-characterized preclinical models of ALI/ARDS to provide quantitative data on its impact on key pathological features such as pulmonary edema, inflammatory cell infiltration, and cytokine profiles. The ongoing Phase II clinical trial (NCT00879606) will be critical in determining the clinical efficacy of ALT-836 in improving outcomes for patients with this devastating syndrome.[10] A deeper understanding of the interplay between TF inhibition and downstream signaling pathways, including PARs and NF-κB, will further refine our knowledge of its therapeutic potential.

References

- 1. Role of tissue factor and protease-activated receptors in a mouse model of endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coagulation and inflammation in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prevention of LPS-Induced Acute Lung Injury in Mice by Mesenchymal Stem Cells Overexpressing Angiopoietin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. thoracic.org [thoracic.org]

- 7. An Official American Thoracic Society Workshop Report: Features and Measurements of Experimental Acute Lung Injury in Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Protective Effects of Pterostilbene on Lipopolysaccharide-Induced Acute Lung Injury in Mice by Inhibiting NF-κB and Activating Nrf2/HO-1 Signaling Pathways [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of the tissue factor/factor VIIa pathway does not influence the inflammatory or antibacterial response to abdominal sepsis induced by Escherichia coli in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Triple-Pronged Attack: A Technical Guide to the Mechanism of Action of GSK3228836 (Bepirovirsen) in Hepatitis B

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK3228836, also known as bepirovirsen, is an investigational antisense oligonucleotide (ASO) that represents a promising therapeutic agent for chronic hepatitis B (CHB). Its novel mechanism of action targets the hepatitis B virus (HBV) at the RNA level, leading to a multifaceted antiviral effect. This technical guide provides an in-depth exploration of the core mechanism of GSK3228836, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of key pathways and workflows. Bepirovirsen is designed to recognize and degrade the genetic components (RNA) of the hepatitis B virus, which are crucial for the virus's ability to replicate and produce viral proteins that contribute to chronic disease.[1] This approach has the potential to allow the patient's own immune system to regain control of the virus.[1]

Core Mechanism of Action: A Tripartite Strategy

GSK3228836 is a 20-mer antisense oligonucleotide with a 2'-O-methoxyethyl (2'-MOE) modified gapmer design.[2] Its mechanism of action is distinguished by a "triple action" approach:

-

Inhibition of Viral Replication and Protein Production: As an ASO, GSK3228836 is designed to specifically bind to a highly conserved region present in all HBV messenger RNAs (mRNAs), including the pregenomic RNA (pgRNA).[3][4] This binding creates an RNA-DNA duplex that is a substrate for the host enzyme RNase H1.[5] RNase H1 then cleaves and degrades the target HBV RNA.[5] This process effectively silences the expression of all viral proteins, including the hepatitis B surface antigen (HBsAg), and disrupts the viral replication cycle.[6][7]

-

Suppression of Hepatitis B Surface Antigen (HBsAg): The degradation of HBV mRNAs directly leads to a significant reduction in the production and secretion of HBsAg.[1][8] HBsAg is a key factor in maintaining the chronic state of the infection by inducing immune tolerance. Its suppression is considered essential for achieving a functional cure.[1]

-

Stimulation of the Immune System: GSK3228836 has been shown to stimulate the innate immune system, potentially through the activation of Toll-like receptor 8 (TLR8).[4][8][9] This immunomodulatory effect may help to break the immune tolerance associated with chronic HBV infection and promote a durable and sustained antiviral response controlled by the host's immune system.[1][8]

Quantitative Data from Preclinical and Clinical Studies

The efficacy of GSK3228836 in reducing HBV viral markers has been demonstrated in both preclinical models and human clinical trials.

Preclinical Efficacy

In preclinical studies using HBV-transgenic mice, administration of bepirovirsen resulted in significant, dose-dependent reductions in HBV RNA, DNA, and viral proteins.[3][4]

| Parameter | Dose | Reduction | Study Type |

| Hepatic HBV RNA | 50 mg/kg/wk | 90% | In vivo (HBV-transgenic mice)[3][4] |

| Hepatic HBV DNA | 50 mg/kg/wk | 99% | In vivo (HBV-transgenic mice)[3][4] |

| Serum HBsAg | 50 mg/kg/wk | ~99% (2 logs) | In vivo (HBV-transgenic mice)[3] |

| Serum HBV DNA | Not specified | >95% | In vivo (HBV-transgenic mice)[3] |

Clinical Efficacy

Phase I, IIa, and IIb clinical trials have evaluated the safety, tolerability, and antiviral activity of GSK3228836 in healthy volunteers and patients with chronic hepatitis B.

| Study Phase | Patient Population | Dosing Regimen | Key Findings |

| Phase I | Healthy Volunteers | Single doses (75-450 mg) and multiple doses (150-450 mg) | Acceptable safety profile and pharmacokinetics consistent with the chemical class.[3] |

| Phase IIa | CHB patients (on and not on NA therapy) | 150mg and 300mg subcutaneously over 4 weeks | Marked reductions in HBsAg and HBV DNA compared to placebo.[10][11] |

| Phase IIb (B-Clear) | CHB patients (on and not on NA therapy) | 300 mg weekly for 24 weeks | 9-10% of participants achieved sustained loss of HBsAg and HBV DNA.[12] Patients with low baseline HBsAg levels responded best.[12] |

| Phase IIb (B-Clear Interim Analysis) | CHB patients on NA therapy | 300 mg weekly for 24 weeks | 28% experienced virologic response (HBV DNA and HBsAg below lower limit of quantification).[13] |

| Phase IIb (B-Clear Interim Analysis) | CHB patients not on NA therapy | 300 mg weekly for 24 weeks | 29% experienced virologic response.[13] |

Experimental Protocols

The following sections outline the methodologies employed in key preclinical and clinical studies to evaluate the mechanism and efficacy of GSK3228836.

In Vitro Cell Culture Dose-Response Assay

-

Objective: To determine the in vitro potency of bepirovirsen in reducing HBV replication and protein production.

-

Cell Line: HepG2.2.15 cells, a human hepatoblastoma cell line that constitutively expresses HBV.[3]

-

Methodology:

-